
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with dichloro, triethylsilyl, and benzoic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from the xanthene core. The introduction of dichloro groups, triethylsilyl groups, and benzoic acid moieties requires specific reagents and conditions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while silylation often involves the use of triethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized xanthene derivative, while substitution could result in a compound with different substituents on the xanthene core.
科学的研究の応用
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Industry: Uses in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
The mechanism by which 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The xanthene core’s fluorescence can be utilized in imaging techniques to study cellular processes.
類似化合物との比較
Similar Compounds
2’,7’-Dichlorofluorescein: A related compound with similar fluorescence properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of triethylsilyl groups, in particular, can enhance its stability and modify its interactions with other molecules.
特性
分子式 |
C32H40Cl2O4Si2 |
|---|---|
分子量 |
615.7 g/mol |
IUPAC名 |
2-(2,7-dichloro-3-triethylsilyl-6-triethylsilyloxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C32H40Cl2O4Si2/c1-7-39(8-2,9-3)30-20-28-24(18-26(30)34)31(21-15-13-14-16-22(21)32(35)36)23-17-25(33)29(19-27(23)37-28)38-40(10-4,11-5)12-6/h13-20,31H,7-12H2,1-6H3,(H,35,36) |
InChIキー |
SJPFKCUKZCYSBQ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)O[Si](CC)(CC)CC)Cl)C4=CC=CC=C4C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


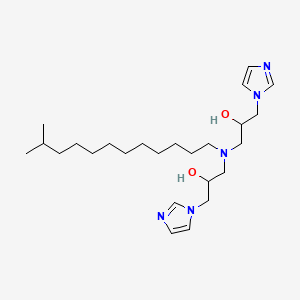
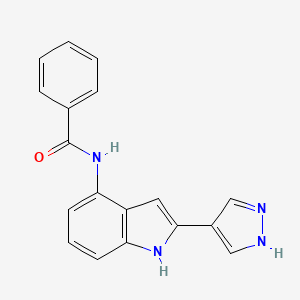
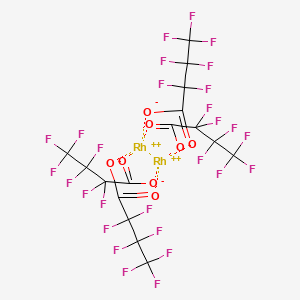
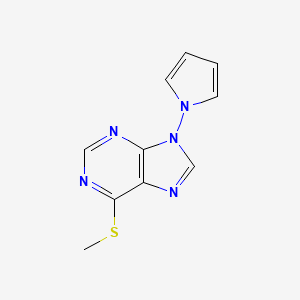
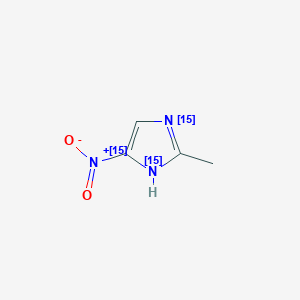
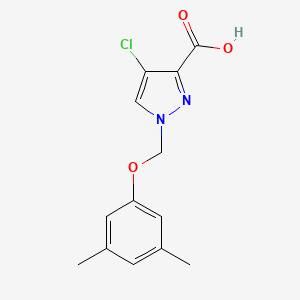


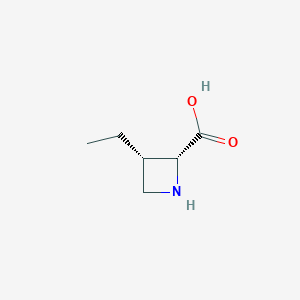
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
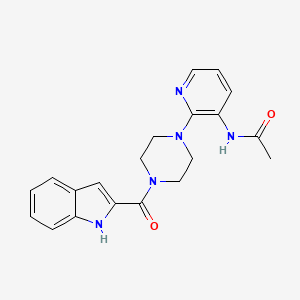

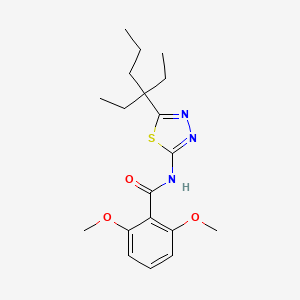
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
